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Compound of Interest

Compound Name: Uprosertib

Cat. No.: B612135 Get Quote

An In-depth Analysis of Uprosertib's Synonyms, Mechanism of Action, and Preclinical/Clinical

Data for Researchers and Drug Development Professionals

Abstract
Uprosertib, a potent, orally bioavailable small molecule inhibitor of the serine/threonine kinase

Akt (Protein Kinase B), has been a subject of significant interest in oncology research. This

technical guide provides a comprehensive overview of Uprosertib, including its alternative

names and synonyms, a detailed exploration of its mechanism of action within the PI3K/Akt

signaling pathway, and a summary of key quantitative data from preclinical and clinical

investigations. The document is intended to serve as a resource for researchers, scientists, and

drug development professionals, offering detailed experimental methodologies and visual

representations of critical pathways and workflows to support further investigation and

application of this compound.

Alternative Names and Synonyms
Uprosertib is known by several alternative names and identifiers, which are crucial for

comprehensive literature searches and unambiguous identification.
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Identifier Type Identifier

Development Name GSK2141795

GSK2141795C

GSK795

International Nonproprietary Name (INN) Uprosertib[1]

US Adopted Name (USAN) Uprosertib[1]

CAS Number 1047634-65-0[1]

UNII ZXM835LQ5E[1]

Chemical Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-

yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-

yl)furan-2-carboxamide[1]

Other Synonyms
Akt inhibitor gsk2141795, Uprosertib

hydrochloride[1][2]

Mechanism of Action: Targeting the PI3K/Akt
Signaling Pathway
Uprosertib functions as an ATP-competitive inhibitor of all three isoforms of Akt (Akt1, Akt2,

and Akt3), a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of

rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in various

cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.

By binding to the ATP-binding pocket of Akt, Uprosertib prevents its phosphorylation and

activation. This blockade leads to the inhibition of downstream signaling, ultimately resulting in

the induction of apoptosis and inhibition of tumor cell proliferation.[1] The activation of the

PI3K/Akt pathway is often associated with tumorigenesis and can contribute to resistance to

numerous antineoplastic agents.[1]

Signaling Pathway Diagram
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.

Quantitative Data
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In Vitro Activity
Uprosertib has demonstrated potent inhibition of Akt isoforms in cell-free assays.

Target IC₅₀ (nM) Kd (nM)

Akt1 180[1][3] 16[1]

Akt2 328[1][3] 49[1]

Akt3 38[1][3] 5[1]

Preclinical In Vivo Data
In mouse xenograft models, orally administered Uprosertib has shown significant tumor

growth inhibition.

Xenograft Model Dose Tumor Growth Inhibition

BT474 (Breast Cancer) 100 mg/kg, p.o. 61%[4]

SKOV3 (Ovarian Cancer) 30 mg/kg, p.o. 61%

MKN45 (Gastric Cancer) 10 mg/kg/day, p.o. 27% (at 3 weeks)[3]

Clinical Trial Data
Uprosertib has been evaluated in several clinical trials, primarily in combination with other

targeted agents.

Phase II Study in Metastatic Triple-Negative Breast Cancer (mTNBC)

Trametinib Monotherapy (Part I):

Objective Response Rate (ORR): 5.4% (2/37 patients)[5][6]

Clinical Benefit Rate (PR+SD): 21.6% (8/37 patients)[5][6]

Median Progression-Free Survival (PFS): 7.7 weeks[5]
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Trametinib + Uprosertib (Part II):

Objective Response Rate (ORR): 15.8% (3/19 patients)[5]

Median Progression-Free Survival (PFS): 7.8 weeks[5]

Phase I Study in Solid Tumors (Uprosertib + Trametinib)

A total of 126 patients were enrolled.[7]

The combination was poorly tolerated, with diarrhea being the most common dose-limiting

toxicity.[7][8]

Objective Response Rate (ORR): < 5% (1 complete response, 5 partial responses).[7][8]

59% of patients reported Grade 3 adverse events, and 6% reported Grade 4 adverse events.

[7][8]

Experimental Protocols
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of Uprosertib against Akt kinases.

Methodology:

Cell lysates from a mixture of cell lines (e.g., K562, COLO205, SKNBE2, and OVCAR8) are

prepared.[3]

Lysates (5 mg of total protein) are pre-incubated with varying concentrations of Uprosertib
(e.g., 0, 2.5 nM, 25 nM, 250 nM, 2.5 µM, or 25 µM) or DMSO as a control for 45 minutes at

4°C with end-over-end shaking.[3]

The lysates are then incubated with beads coupled to an Akt probe or kinobeads for 1 hour

at 4°C.[3]

Beads are washed with a suitable buffer (e.g., 1x CP buffer) and collected by centrifugation.

[3]
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Bound proteins are eluted, reduced, and alkylated.

The amount of bound protein is quantified to determine the IC₅₀ values.

Cell Proliferation Assay (General Protocol)
Objective: To assess the effect of Uprosertib on the proliferation of cancer cell lines.

Methodology:

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a range of concentrations of Uprosertib (e.g., 0-30 µM) or DMSO as a

control.

After a 3-day incubation period, cell viability is measured using a commercially available

assay such as CellTiter-Glo®.[4]

Cell growth is determined relative to the DMSO-treated control cells.

EC₅₀ values are calculated from the resulting dose-response curves using a suitable fitting

algorithm.[4]

In Vivo Xenograft Model (General Protocol)
Objective: To evaluate the anti-tumor efficacy of Uprosertib in a living organism.

Methodology:

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a

suspension of human cancer cells (e.g., BT474, SKOV3).

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.

The treatment group receives Uprosertib orally at a specified dose and schedule. The

control group receives a vehicle control.
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Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors are excised and may be used for further analysis (e.g.,

immunohistochemistry for biomarkers).

Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated

group to the control group.

Experimental Workflow Diagram
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Caption: A typical experimental workflow for the evaluation of Uprosertib.

Conclusion
Uprosertib is a well-characterized pan-Akt inhibitor with demonstrated activity in both

preclinical and clinical settings. Its ability to potently inhibit a key node in a frequently

dysregulated oncogenic pathway makes it a valuable tool for cancer research and a potential

component of combination therapies. This technical guide provides a foundational

understanding of Uprosertib, offering a compilation of its various names, a clear depiction of

its mechanism of action, a summary of key quantitative data, and an overview of relevant

experimental methodologies. It is hoped that this resource will facilitate further research into the

therapeutic potential of Uprosertib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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